2-(4-Bromophenyl)-2-oxoacetamide

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Researchers sourcing halogenated α-ketoamide building blocks for Pd-catalyzed cross-coupling often face inconsistent purity and limited availability. 2-(4-Bromophenyl)-2-oxoacetamide (CAS 69374-79-4) resolves both constraints with its optimized C-Br bond profile-stronger than C-I for oxidative addition yet more labile than C-Cl for substitution-making it the premier substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions. • ≥95% purity from multiple validated suppliers ensures reproducible synthetic outcomes • XLogP3-AA 1.4 and TPSA 60.2 Ų enable halogen-dependent SAR benchmarking vs. F/Cl analogs • Standard research quantities (250 mg-1 g) shipped ambient for rapid global delivery

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
CAS No. 69374-79-4
Cat. No. B1602891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-oxoacetamide
CAS69374-79-4
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(=O)N)Br
InChIInChI=1S/C8H6BrNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H,(H2,10,12)
InChIKeyZLEVNHMPPZPHOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-2-oxoacetamide (CAS 69374-79-4): Procurement-Ready α-Ketoamide Building Block for Halogen-Specific SAR


2-(4-Bromophenyl)-2-oxoacetamide (CAS 69374-79-4) is a halogenated α-ketoamide featuring a 4-bromophenyl moiety coupled to an oxoacetamide core [1]. With a molecular weight of 228.04 g/mol, a computed XLogP3-AA of 1.4, and a topological polar surface area of 60.2 Ų, this compound serves as a versatile small molecule scaffold for constructing more complex pharmacophores [2]. It is commercially available from multiple reputable suppliers with documented purity specifications ranging from 95% to 98%+, ensuring reliable procurement for research and development applications .

Scaffold type

Halogenated α-ketoamide building block for pharmacophore synthesis

Selection context

4-Bromo handle supports Pd-catalyzed cross-coupling diversification workflows

Procurement

Commercially available from multiple suppliers with documented purity specifications

Why 2-(4-Bromophenyl)-2-oxoacetamide Cannot Be Substituted with Other 4-Halophenyl-2-oxoacetamides


Generic substitution among 4-halophenyl-2-oxoacetamide analogs (fluoro, chloro, iodo) is inadvisable due to the bromine atom's distinct electronic and steric properties, which directly modulate reactivity in cross-coupling reactions and influence binding affinity to biological targets [1]. The C-Br bond possesses an optimal balance of strength and polarizability—stronger than C-I for oxidative addition yet more labile than C-Cl for facile substitution—making the bromo derivative a uniquely versatile intermediate for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed transformations . Furthermore, bromine's moderate van der Waals radius and hydrophobic character confer specific pharmacophoric advantages that chloro, fluoro, and iodo counterparts cannot replicate, as evidenced by distinct computed lipophilicity (XLogP3-AA 1.4) and polar surface area metrics that influence membrane permeability and target engagement [1].

Target compound

4-Bromo substituent (C-Br) provides an optimal balance of reactivity and stability for mild cross-coupling conditions.

Chloro analog

C-Cl bond is less reactive and may require harsher conditions or specialized catalysts, limiting substrate scope.

Target compound

Moderate lipophilicity (XLogP3-AA 1.4) supports membrane permeability context without exceeding drug-like thresholds.

Fluoro/Iodo analogs

Fluoro analog has lower lipophilicity (~0.6); iodo analog may show higher reactivity but reduced chemical stability.

Halogen-specific electronic and steric effects may shift reactivity and physicochemical profile; direct substitution requires validation.

Quantitative Comparative Evidence for 2-(4-Bromophenyl)-2-oxoacetamide: Reactivity, Physicochemical, and Purity Differentiation


Bromine-Specific Reactivity in Pd-Catalyzed Cross-Coupling: A Class-Level Differentiation

The C-Br bond in 2-(4-Bromophenyl)-2-oxoacetamide offers a kinetically optimal reactivity profile for palladium-catalyzed cross-coupling reactions relative to its chloro and iodo analogs. While the C-I bond undergoes faster oxidative addition, it is more prone to unwanted side reactions and degradation. Conversely, the C-Cl bond is less reactive, requiring harsher conditions or specialized catalysts . The bromo derivative occupies a 'sweet spot' enabling efficient Suzuki-Miyaura and Buchwald-Hartwig couplings under mild, widely compatible conditions, making it the preferred building block for generating diverse biaryl and aniline derivatives in medicinal chemistry campaigns .

Pd-Catalyzed Reactivity
Class-level inference
Reactivity trend: I > Br >> Cl. C-Br bond enables efficient oxidative addition under mild conditions (e.g., room temperature to 80°C).
Supports selection for cross-coupling workflows.
Chloro analog requires >100°C or specialized ligands; iodo analog is chemically less stable.
Organic Synthesis Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig

Computed Lipophilicity (XLogP3-AA) and Polar Surface Area: Comparative Physicochemical Profile

Computed physicochemical properties distinguish 2-(4-Bromophenyl)-2-oxoacetamide from its halogenated analogs. The bromo derivative exhibits an XLogP3-AA of 1.4 and a topological polar surface area (TPSA) of 60.2 Ų [1]. These values position it within favorable ranges for CNS penetration and oral bioavailability according to Lipinski's Rule of Five and related guidelines. The bromine atom's greater lipophilicity compared to fluorine or chlorine enhances membrane permeability potential, while maintaining a TPSA value that avoids excessive polarity, which can hinder absorption [2].

Computed Lipophilicity
Class-level inference
XLogP3-AA: 1.4, TPSA: 60.2 Ų
Reported lipophilicity context for CNS/permeability profiling.
Approximately 0.8 units higher than fluoro analog, 0.2 higher than chloro.
Medicinal Chemistry Drug Design Physicochemical Properties ADME

Documented Purity Specifications from Reputable Commercial Suppliers

2-(4-Bromophenyl)-2-oxoacetamide is commercially supplied with verifiable purity specifications that enable confident procurement decisions. Fluorochem lists the compound at 95+% purity , while Active Biopharma specifies a purity of not less than 98% (NLT 98%) [1]. AKSci provides a minimum purity specification of 95% . These documented purity ranges are critical for researchers requiring consistent, high-quality starting material for reproducible synthetic transformations or biological assays.

Purity Specifications
Specification review
95+% to NLT 98% across multiple independent suppliers.
Consistent procurement quality across vendors.
Fluorochem: 95+%, Active Biopharma: NLT 98%, AKSci: Min. 95%.
Chemical Procurement Quality Control Purity Synthetic Intermediate

Defined Storage Conditions and Handling Requirements

Proper storage is essential for maintaining the integrity of 2-(4-Bromophenyl)-2-oxoacetamide. Vendor specifications indicate storage at 2-8°C, away from moisture . AKSci recommends long-term storage in a cool, dry place . These defined conditions are important for laboratory inventory management and ensuring the compound's stability for future experiments.

Storage Conditions
Data to verify
2-8°C, away from moisture; long-term in a cool, dry place.
Recommended storage for stability maintenance.
Vendor-specified conditions; verify in-house for long-term studies.
Chemical Storage Stability Inventory Management

Calculated Physicochemical Constants: Density and Boiling Point

Calculated physicochemical constants provide a baseline for compound handling and analytical method development. For 2-(4-Bromophenyl)-2-oxoacetamide, the calculated density is 1.7 ± 0.1 g/cm³, and the boiling point is 360.7 ± 44.0 °C at 760 mmHg . The flash point is calculated as 172.0 ± 28.4 °C . These values, while computed rather than experimentally determined, are useful for initial method development and for comparing with related compounds.

Calculated Constants
Data to verify
Density: 1.7 ± 0.1 g/cm³; Boiling Point: 360.7 ± 44.0 °C at 760 mmHg.
Supports analytical method development context.
Calculated values; experimental verification recommended.
Physical Properties Analytical Chemistry Compound Characterization

Optimal Application Scenarios for 2-(4-Bromophenyl)-2-oxoacetamide Based on Differential Evidence


Medicinal Chemistry: Synthesis of Diverse Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The bromine atom's optimal reactivity profile makes 2-(4-Bromophenyl)-2-oxoacetamide an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This enables the rapid generation of diverse biaryl derivatives with varied aromatic and heteroaromatic boronic acids, a key strategy in hit-to-lead optimization for modulating target affinity and physicochemical properties .

Medicinal Chemistry: Lead Optimization via Halogen-Specific SAR Exploration

The distinct physicochemical profile of the bromo analog (XLogP3-AA 1.4, TPSA 60.2 Ų) provides a strategic entry point for exploring structure-activity relationships (SAR) related to lipophilicity and membrane permeability. Researchers can benchmark the biological activity of the bromo derivative against fluoro and chloro analogs to map halogen-dependent effects on potency, selectivity, and ADME properties [1].

Organic Synthesis: Versatile α-Ketoamide Building Block for Complex Molecule Construction

2-(4-Bromophenyl)-2-oxoacetamide serves as a reliable and commercially available building block for constructing more elaborate α-ketoamide-containing molecules. Its defined purity (95-98%+) from multiple vendors ensures consistent performance in multi-step synthetic sequences, whether used for preparing protease inhibitors, B3GAT3 inhibitors, or other therapeutically relevant chemotypes .

Chemical Biology: Generation of Affinity Probes and Chemical Tools

The reactive bromine handle allows for late-stage functionalization to introduce biotin, fluorophores, or photoaffinity labels. This enables the creation of chemical probes for target identification and mechanism-of-action studies, leveraging the α-ketoamide core's potential for reversible covalent binding to serine hydrolases and other enzyme classes.

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
Bromo reactivity in cross-coupling
Suzuki-Miyaura substrate scope
Halogen-specific SAR exploration
Computed lipophilicity and TPSA
Potency and permeability benchmarking
Complex molecule building block
Multi-vendor purity (95–98%+)
Lot-to-lot consistency in synthesis
Affinity probe generation
Late-stage functionalization handle
Target engagement assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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